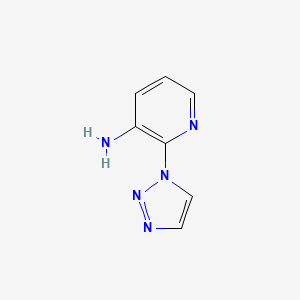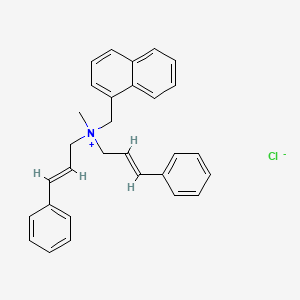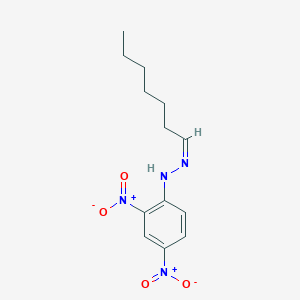
Heptaldehyde-dnph
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptaldehyde (DNPH derivative) is a chemical compound formed by the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This derivative is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The DNPH derivatization process enhances the stability and detectability of carbonyl compounds, making it a valuable tool in environmental and industrial analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of heptaldehyde (DNPH derivative) involves the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically takes place in a solvent such as acetonitrile or methanol, and the mixture is stirred at room temperature for a specified period. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of DNPH derivatives, including heptaldehyde (DNPH derivative), follows similar principles but on a larger scale. Automated systems are often employed to ensure consistent reaction conditions and high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Heptaldehyde (DNPH derivative) primarily undergoes reactions characteristic of carbonyl compounds. These include:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and imines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of heptaldehyde (DNPH derivative) involves the formation of a stable hydrazone linkage between the carbonyl group of heptaldehyde and the hydrazine group of DNPH. This reaction enhances the stability and detectability of the carbonyl compound, allowing for accurate quantification and analysis. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to the derivatization and subsequent detection by chromatographic methods .
Comparación Con Compuestos Similares
Heptaldehyde (DNPH derivative) can be compared with other DNPH derivatives of aldehydes and ketones:
- Formaldehyde (DNPH derivative)
- Acetaldehyde (DNPH derivative)
- Propionaldehyde (DNPH derivative)
- Butyraldehyde (DNPH derivative)
- Valeraldehyde (DNPH derivative)
- Hexaldehyde (DNPH derivative)
- Octylaldehyde (DNPH derivative)
- Nonaldehyde (DNPH derivative)
- Decaldehyde (DNPH derivative)
Uniqueness: Heptaldehyde (DNPH derivative) is unique due to its specific carbon chain length, which influences its physical and chemical properties. This uniqueness allows for its selective detection and analysis in complex mixtures, making it a valuable tool in various analytical applications .
Propiedades
Fórmula molecular |
C13H18N4O4 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-[(Z)-heptylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |
Clave InChI |
HAPHKPXFYXPWDK-ZROIWOOFSA-N |
SMILES isomérico |
CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


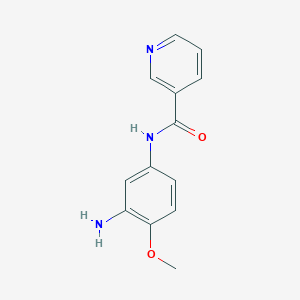
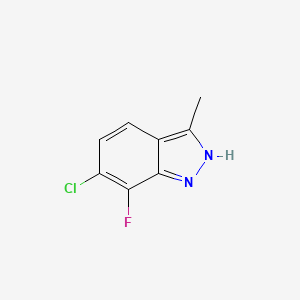

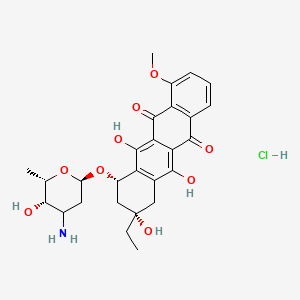
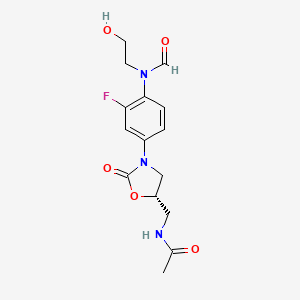
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
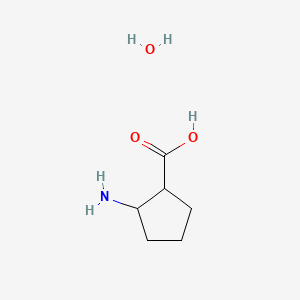
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

